![molecular formula C13H16N2O2 B2450325 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1797096-59-3](/img/structure/B2450325.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually involves providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used in this analysis.Chemical Reactions Analysis
This involves discussing the reactions the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This involves discussing properties such as the compound’s melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Novel Synthesis Applications
- Research on trichloro-substituted oxabicyclo compounds demonstrates advanced synthetic routes to produce α-oxo acetals and oxabicyclic compounds, which are precursors to 2-alkoxy-3-hydroxytropones and 2,7-dihydroxytropones. These compounds have potential applications in medicinal chemistry and drug development due to their structural complexity and functional versatility (Zinser, Henkel, & Föhlisch, 2004).
Antibacterial Activity
- A study on novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives highlights their synthesis and evaluation for antibacterial activity. Such derivatives represent a promising area of research for developing new antibacterial agents, showcasing the potential of azabicyclo compounds in addressing drug resistance and infection control (Reddy, A. B. Reddy, G. R. Reddy, & P. R. Reddy, 2011).
Catalysts for Enantioselective Synthesis
- The synthesis of azabicyclooctan-8-ol derivatives and their application as catalysts (chemzymes) for the enantioselective reduction of various ketones to chiral secondary alcohols demonstrates the utility of azabicyclo compounds in organic synthesis and chiral chemistry. This research highlights the role of azabicyclo compounds in facilitating selective reactions, crucial for pharmaceutical synthesis and the production of enantiomerically pure substances (Corey, Chen, & Reichard, 1989).
Antitumor Agents
- The development of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one and its potential as a broad-spectrum antitumor agent underscores the importance of azabicyclo and related heterocyclic compounds in cancer research. Such compounds offer new avenues for the development of chemotherapeutic agents with novel mechanisms of action (Stevens et al., 1984).
Chemical Transformations and Synthetic Pathways
- Studies on the acid-catalyzed rearrangement of azabicycloacetals and their use in synthesizing complex sugars and derivatives illustrate the compound's role in synthetic organic chemistry, particularly in constructing complex molecular architectures from simpler precursors. This research has implications for the synthesis of natural products and the exploration of novel chemical pathways (Nativi, Reymond, & Vogel, 1989).
Safety And Hazards
This involves discussing the compound’s toxicity, flammability, and other hazards. Proper handling and disposal procedures are also typically mentioned.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-12(9(2)17-14-8)13(16)15-10-4-3-5-11(15)7-6-10/h3-4,10-11H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUCPCGASYMIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

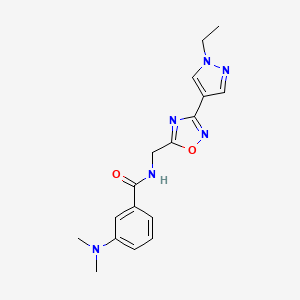

![Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2450245.png)
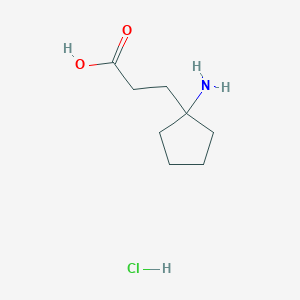
![methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B2450247.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B2450248.png)
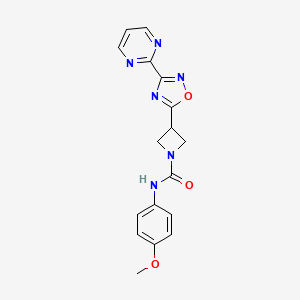
![Ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2450252.png)
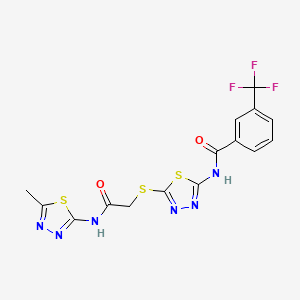

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2450257.png)
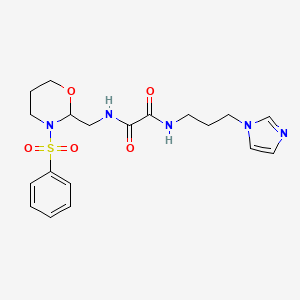
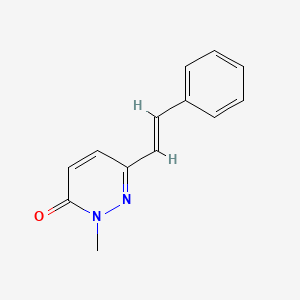
![1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate](/img/structure/B2450265.png)